SEluc-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SEluc-2 is a bioluminescent probe derived from firefly luciferin. It is specifically designed for the sensitive and selective detection of thiols in living cells . This compound exhibits a significant enhancement in fluorescence intensity when incubated with cysteine, making it a valuable tool in various biological and chemical research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of SEluc-2 involves the derivatization of firefly luciferin. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves multiple steps of organic synthesis, including functional group modifications and purification processes .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions: SEluc-2 primarily undergoes reactions involving thiols. The key reaction is the enhancement of fluorescence intensity upon interaction with thiols such as cysteine .

Common Reagents and Conditions:

Reagents: Cysteine or other thiol-containing compounds.

Conditions: Incubation at specific temperatures and pH levels to optimize the reaction and fluorescence intensity.

Major Products: The major product of the reaction between this compound and thiols is a fluorescent complex that emits light at a specific wavelength (533 nm) when excited .

Applications De Recherche Scientifique

SEluc-2 has a wide range of applications in scientific research, including but not limited to:

Mécanisme D'action

The mechanism of action of SEluc-2 involves its interaction with thiols, leading to a significant increase in fluorescence intensity. This interaction is highly selective and sensitive, allowing for the detection of even low concentrations of thiols in complex biological environments . The molecular target of this compound is the thiol group, and the pathway involves the formation of a fluorescent complex that emits light upon excitation .

Comparaison Avec Des Composés Similaires

Luciferin: The parent compound from which this compound is derived, used in various bioluminescent assays.

Uniqueness of this compound: this compound stands out due to its higher sensitivity and selectivity for thiols, making it a more effective tool for detecting thiols in living cells. Its enhanced fluorescence intensity and rapid response time further contribute to its uniqueness and utility in scientific research .

Propriétés

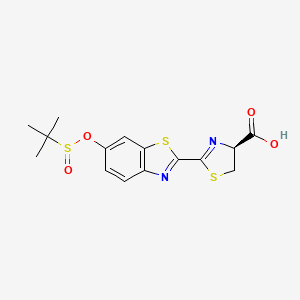

Formule moléculaire |

C15H16N2O4S3 |

|---|---|

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

(4S)-2-(6-tert-butylsulfinyloxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C15H16N2O4S3/c1-15(2,3)24(20)21-8-4-5-9-11(6-8)23-13(16-9)12-17-10(7-22-12)14(18)19/h4-6,10H,7H2,1-3H3,(H,18,19)/t10-,24?/m1/s1 |

Clé InChI |

RTJSOILZPWXLDW-URGTUCKKSA-N |

SMILES isomérique |

CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |

SMILES canonique |

CC(C)(C)S(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)

![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)

![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)

![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)